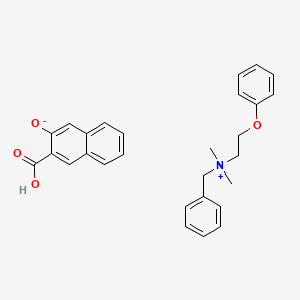

Hydroxynaphtoate de béphénium

Vue d'ensemble

Description

L'hydroxynaphtoate de béphénium est un agent anthelminthique qui était autrefois utilisé dans le traitement des infections à ankylostomes et de l'ascaridiase . Il est formulé sous forme de sel entre le principe actif, le béphénium, et l'acide 3-hydroxy-2-naphtoïque . Ce composé est connu pour sa capacité à paralyser la musculature des parasites, facilitant ainsi leur élimination de l'intestin .

Applications De Recherche Scientifique

Bephenium hydroxynaphthoate has been extensively studied for its anthelmintic properties. Its applications include:

Chemistry: Used as a model compound to study the reactivity of quaternary ammonium salts.

Biology: Investigated for its effects on parasitic worms and its potential use in controlling parasitic infections.

Medicine: Formerly used in clinical settings to treat hookworm infections and ascariasis.

Industry: Utilized in the development of new anthelmintic agents and formulations.

Mécanisme D'action

Target of Action

Bephenium hydroxynaphthoate is an anthelmintic agent, which means it is used to treat parasitic worm infections . The primary target of this compound is the B-type Acetylcholine Receptor (AChR) . AChRs are key components in the nervous system of many organisms, including parasitic worms, and play a crucial role in transmitting signals across synapses.

Mode of Action

Bephenium hydroxynaphthoate acts as a cholinergic agonist . This means it binds to and activates the B-type AChR, mimicking the action of the neurotransmitter acetylcholine. The activation of these receptors leads to an influx of ions into the muscle cells of the parasite, causing paralysis of the parasite musculature . This paralysis disrupts the worm’s ability to maintain its position in the host’s intestines, leading to its expulsion from the host body .

Biochemical Pathways

It is known that the compound’s action on the b-type achr disrupts the normal functioning of the parasite’s neuromuscular system . This disruption likely affects various downstream processes and pathways related to the worm’s movement, feeding, and reproduction.

Pharmacokinetics

Bephenium hydroxynaphthoate is administered orally . Its bioavailability is less than 1%, indicating that very little of the drug is absorbed into the bloodstream . The compound is excreted renally, but this process is negligible due to the low bioavailability .

Result of Action

The primary result of bephenium hydroxynaphthoate’s action is the expulsion of parasitic worms from the host’s body . By causing paralysis of the worm’s musculature, the drug disrupts the worm’s ability to maintain its position in the intestines. This leads to the worm being passed out of the body, effectively treating the infection .

Analyse Biochimique

Biochemical Properties

Bephenium hydroxynaphthoate plays a significant role in biochemical reactions, particularly as an activator of B-type acetylcholine receptors (AChRs) . It interacts with enzymes, proteins, and other biomolecules, including levamisole-sensitive acetylcholine receptors (L-AChRs) in nematodes . The nature of these interactions involves the activation of these receptors, leading to neuromuscular effects that are crucial for its anthelmintic activity .

Cellular Effects

Bephenium hydroxynaphthoate affects various types of cells and cellular processes. It influences cell function by acting on acetylcholine receptors, which are involved in cell signaling pathways . This compound can alter gene expression and cellular metabolism by modulating the activity of these receptors, leading to paralysis in nematodes . Additionally, it has been observed to have effects on mammalian muscle nicotinic acetylcholine receptors (nAChRs), although it is a weak agonist in this context .

Molecular Mechanism

The molecular mechanism of bephenium hydroxynaphthoate involves its action as an agonist of L-AChRs and an open-channel blocker at higher concentrations . It binds to these receptors, causing channel activation and subsequent neuromuscular effects. At higher concentrations, it acts as a channel blocker, preventing further activation . This dual action is essential for its effectiveness as an anthelmintic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of bephenium hydroxynaphthoate change over time. The compound’s stability and degradation have been studied, showing that it remains effective for a certain period before breaking down . Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating that prolonged exposure can lead to sustained neuromuscular effects .

Dosage Effects in Animal Models

The effects of bephenium hydroxynaphthoate vary with different dosages in animal models. At lower doses, it effectively paralyzes nematodes without significant toxicity . At higher doses, toxic or adverse effects can occur, including potential neuromuscular blockade in mammals . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired anthelmintic activity .

Metabolic Pathways

Bephenium hydroxynaphthoate is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its action . The compound’s metabolism includes its conversion to active forms that can interact with acetylcholine receptors . These interactions can affect metabolic flux and metabolite levels, contributing to its overall pharmacological effects .

Transport and Distribution

The transport and distribution of bephenium hydroxynaphthoate within cells and tissues involve specific transporters and binding proteins . It is distributed to target tissues where it can exert its effects on acetylcholine receptors . The compound’s localization and accumulation are influenced by these transport mechanisms, ensuring its availability at the site of action .

Subcellular Localization

Bephenium hydroxynaphthoate’s subcellular localization is crucial for its activity and function. It is directed to specific compartments or organelles within the cell, where it can interact with target receptors . Targeting signals and post-translational modifications play a role in directing the compound to these locations, enhancing its effectiveness as an anthelmintic agent .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : L'hydroxynaphtoate de béphénium est synthétisé en faisant réagir le sel de sodium de l'acide 3-hydroxy-2-naphtoïque avec du chlorure de benzyldiméthyl(2-phénoxyéthyl)ammonium . La réaction implique généralement les étapes suivantes :

- Préparation du sel de sodium de l'acide 3-hydroxy-2-naphtoïque.

- Réaction du sel de sodium avec du chlorure de benzyldiméthyl(2-phénoxyéthyl)ammonium dans des conditions contrôlées pour former l'this compound.

Méthodes de Production Industrielle : La production industrielle de l'this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique un contrôle précis des conditions de réaction pour garantir un rendement élevé et la pureté du produit final. Le composé est ensuite formulé en différentes formes posologiques pour un usage clinique.

Analyse Des Réactions Chimiques

Types de Réactions : L'hydroxynaphtoate de béphénium subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du groupe hydroxyle phénolique.

Substitution : Les cycles aromatiques du composé peuvent participer à des réactions de substitution électrophile.

Réactifs et Conditions Communs :

Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.

Substitution : Des réactifs électrophiles comme les halogènes ou les groupes nitro peuvent être introduits dans des conditions acides ou basiques.

Produits Principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des quinones, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels sur les cycles aromatiques.

4. Applications de la Recherche Scientifique

L'this compound a été largement étudié pour ses propriétés anthelminthiques. Ses applications comprennent :

Chimie : Utilisé comme composé modèle pour étudier la réactivité des sels d'ammonium quaternaires.

Biologie : Investigé pour ses effets sur les vers parasites et son utilisation potentielle dans le contrôle des infections parasitaires.

Médecine : Autrefois utilisé en milieu clinique pour traiter les infections à ankylostomes et l'ascaridiase.

Industrie : Utilisé dans le développement de nouveaux agents anthelminthiques et de formulations.

5. Mécanisme d'Action

L'this compound agit comme un agoniste cholinergique, provoquant une paralysie de la musculature du parasite . Cette action facilite l'élimination des parasites de l'intestin. Le composé cible les récepteurs nicotiniques de l'acétylcholine (nAChRs) dans les parasites, conduisant à une contraction musculaire soutenue et finalement à une paralysie .

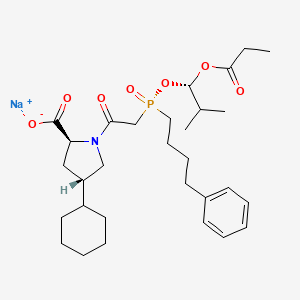

Composés Similaires :

Pyrantel : Un autre agent anthelminthique qui agit sur les récepteurs nicotiniques de l'acétylcholine.

Lévamisole : Similaire en action à l'this compound, utilisé pour traiter les infections par des vers parasites.

Unicité : L'this compound est unique dans sa formulation en tant que sel avec l'acide 3-hydroxy-2-naphtoïque, ce qui améliore sa solubilité et sa biodisponibilité. Son action spécifique sur les récepteurs nicotiniques de l'acétylcholine le distingue également des autres agents anthelminthiques.

Comparaison Avec Des Composés Similaires

Pyrantel: Another anthelmintic agent that acts on nicotinic acetylcholine receptors.

Levamisole: Similar in action to bephenium hydroxynaphthoate, used to treat parasitic worm infections.

Uniqueness: Bephenium hydroxynaphthoate is unique in its formulation as a salt with 3-hydroxy-2-naphthoic acid, which enhances its solubility and bioavailability. Its specific action on nicotinic acetylcholine receptors also distinguishes it from other anthelmintic agents.

Propriétés

IUPAC Name |

benzyl-dimethyl-(2-phenoxyethyl)azanium;3-hydroxynaphthalene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22NO.C11H8O3/c1-18(2,15-16-9-5-3-6-10-16)13-14-19-17-11-7-4-8-12-17;12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h3-12H,13-15H2,1-2H3;1-6,12H,(H,13,14)/q+1; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMPQCPQAHTXCDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCOC1=CC=CC=C1)CC2=CC=CC=C2.C1=CC=C2C=C(C(=CC2=C1)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30NO4+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3818-50-6 | |

| Record name | BEPHENIUM HYDROXYNAPTHOATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759245 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

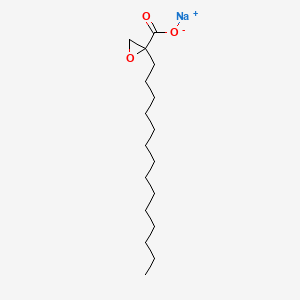

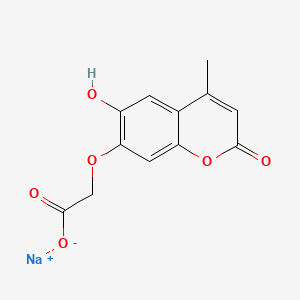

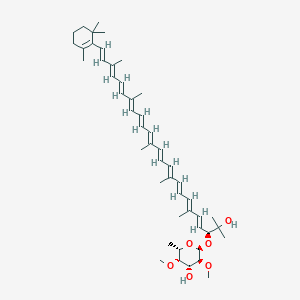

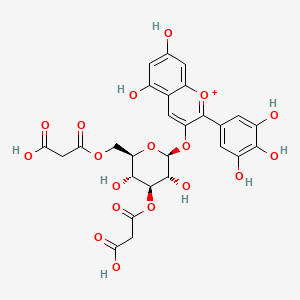

Feasible Synthetic Routes

Q1: How does Bephenium hydroxynaphthoate exert its anthelmintic effect?

A1: Bephenium hydroxynaphthoate acts as a nicotinic acetylcholine receptor agonist, specifically targeting those found in nematode parasites. [] This interaction leads to a depolarization of the parasite's muscle cells, causing paralysis and subsequent expulsion from the host's gastrointestinal tract. []

Q2: What is the molecular formula and weight of Bephenium hydroxynaphthoate?

A2: The molecular formula of Bephenium hydroxynaphthoate is C28H29NO5, and its molecular weight is 459.5 g/mol.

Q3: What is the efficacy of Bephenium hydroxynaphthoate against different hookworm species?

A7: Bephenium hydroxynaphthoate has demonstrated high efficacy against Ancylostoma duodenale. [] While it is also effective against Necator americanus, its efficacy is generally lower compared to other anthelmintic drugs, such as tetrachlorethylene. [, ]

Q4: How does Bephenium hydroxynaphthoate compare to other anthelmintic drugs in terms of efficacy?

A8: Several studies have compared the efficacy of Bephenium hydroxynaphthoate to other anthelmintics. Results indicate that its efficacy can vary depending on the parasite species, dosage regimen, and other factors. For instance, it has been shown to be less effective than levamisole and pyrantel pamoate against hookworm and Ascaris lumbricoides. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R)-3-[[(2S)-1-[[(2S)-1-[[(2S,5S,8S,11R,12S,15Z,18S,21R)-2-benzyl-15-ethylidene-5-[(4-hydroxyphenyl)methyl]-21-methoxy-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-4-(4-hydroxyphenyl)-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-hydroxy-3-oxopropyl] hydrogen sulfate](/img/structure/B1260757.png)